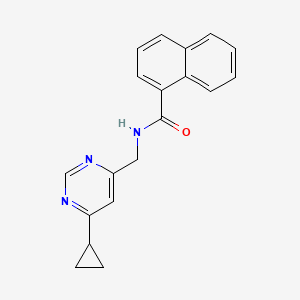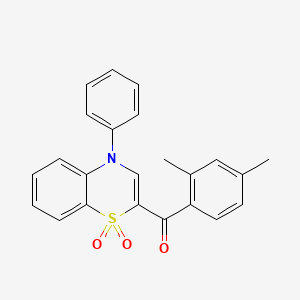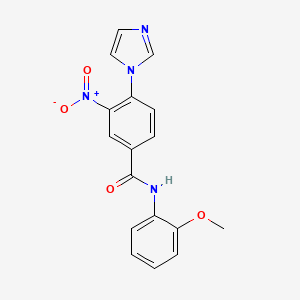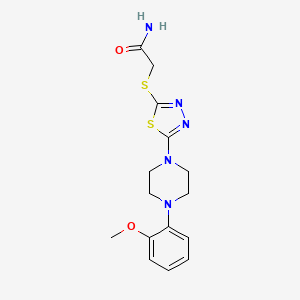
2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a derivative of arylpiperazine . It has been studied for its potential as a ligand for Alpha1-Adrenergic Receptor . This receptor is a significant target for the treatment of various neurological conditions .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a piperazine ring and a thiadiazole ring. The compound also contains a methoxyphenyl group .科学的研究の応用
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its affinity to alpha1-adrenergic receptors, which are significant targets for treating various neurological conditions. The alpha1-adrenergic receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also associated with neurodegenerative and psychiatric conditions. The compound, along with its derivatives, has shown promising results in in silico docking and molecular dynamics simulations, indicating potential as an antagonist for these receptors .
Cardiac Hypertrophy and Heart Failure
Due to its interaction with alpha1-adrenergic receptors, the compound may have therapeutic applications in cardiac hypertrophy and congestive heart failure. These conditions often involve the overactivation of adrenergic receptors, and an antagonist could help modulate this response, providing a new avenue for treatment .
Prostate Hyperplasia
Benign prostate hyperplasia, a condition that involves the enlargement of the prostate gland, causing urinary difficulties, could potentially be managed with this compound. Its receptor antagonism might help in relaxing the smooth muscles in the lower urinary tract and prostate, easing symptoms .
Anaphylaxis and Asthma
The compound’s receptor-blocking properties might also extend to the treatment of anaphylaxis and asthma. These conditions involve the constriction of airways, and by inhibiting the receptors responsible, the compound could help in preventing or reducing the severity of attacks .
Depression and Anxiety Disorders
Given the role of alpha1-adrenergic receptors in the central nervous system, there is potential for this compound to be used in the treatment of depression and anxiety disorders. It could offer a new mechanism of action compared to traditional antidepressants .
Hyperthyroidism
Hyperthyroidism, which can cause an overactive metabolism and various systemic issues, might be another area where this compound could be applied. By modulating the adrenergic system, it may help in balancing the excessive hormonal activity associated with the condition .
Pharmacokinetic Profile Optimization
The compound has also been highlighted for its acceptable pharmacokinetic profile, which is crucial for the development of any therapeutic agent. Studies suggest that it exhibits a favorable absorption, distribution, metabolism, and excretion (ADME) profile, making it a promising candidate for further investigation .
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, and shows affinity in the range from 22 nM to 250 nM . The interaction with these receptors is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can affect various biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The compound’s action on the α1-ARs can lead to various molecular and cellular effects. These effects can be beneficial for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
特性
IUPAC Name |
2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-22-12-5-3-2-4-11(12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRZQVUZFKAUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

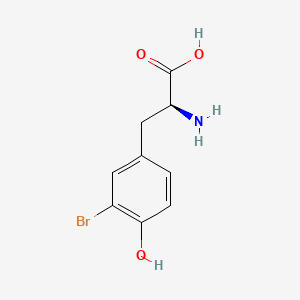
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B2940420.png)
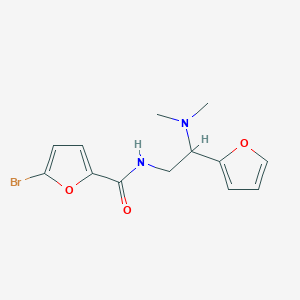
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940422.png)
![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)


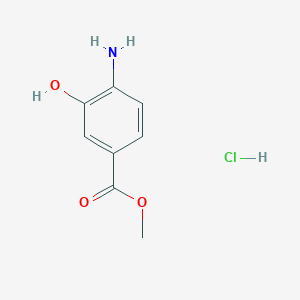
![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)

